5-((5-(2,3-Dichlorophenyl)furan-2-yl)methylene)thiazolidine-2,4-dione
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Overview
Description
5-((5-(2,3-Dichlorophenyl)furan-2-yl)methylene)thiazolidine-2,4-dione is a compound that belongs to the class of thiazolidinediones. These compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, antidiabetic, antioxidant, and antiviral activities . The compound has been designed and synthesized for its potential therapeutic applications, particularly in the field of medicinal chemistry.
Preparation Methods
The synthesis of 5-((5-(2,3-Dichlorophenyl)furan-2-yl)methylene)thiazolidine-2,4-dione involves the reaction of 2,3-dichlorobenzaldehyde with furan-2-carbaldehyde in the presence of thiazolidine-2,4-dione . The reaction is typically carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product .
Chemical Reactions Analysis
5-((5-(2,3-Dichlorophenyl)furan-2-yl)methylene)thiazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
It has shown promising results in in vitro studies for its anticancer activity against human breast adenocarcinoma cell lines (MCF-7) and its anti-inflammatory activity . Additionally, it has been investigated for its neuroprotective properties, ability to pass the blood-brain barrier, and potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 5-((5-(2,3-Dichlorophenyl)furan-2-yl)methylene)thiazolidine-2,4-dione involves its interaction with molecular targets such as cyclin-dependent kinase 2 (CDK2) . The compound has been shown to inhibit the activity of CDK2, which plays a crucial role in regulating the cell cycle at the G1/S transition . This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis .
Comparison with Similar Compounds
Compared to other thiazolidinedione derivatives, 5-((5-(2,3-Dichlorophenyl)furan-2-yl)methylene)thiazolidine-2,4-dione exhibits unique properties due to the presence of the 2,3-dichlorophenyl and furan-2-yl groups . Similar compounds include 5-((5-(4-fluoro-2-hydroxyphenyl)furan-2-yl)methylene)thiazolidine-2,4-dione and 5-((5-(4-chlorophenyl)furan-2-yl)methylene)thiazolidine-2,4-dione . These compounds also exhibit diverse pharmacological activities but differ in their specific molecular targets and pathways .
Properties
Molecular Formula |
C14H7Cl2NO3S |
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Molecular Weight |
340.2 g/mol |
IUPAC Name |
(5Z)-5-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C14H7Cl2NO3S/c15-9-3-1-2-8(12(9)16)10-5-4-7(20-10)6-11-13(18)17-14(19)21-11/h1-6H,(H,17,18,19)/b11-6- |
InChI Key |
LINLFOKYKLOFSG-WDZFZDKYSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=C\3/C(=O)NC(=O)S3 |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=C3C(=O)NC(=O)S3 |
Origin of Product |
United States |
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